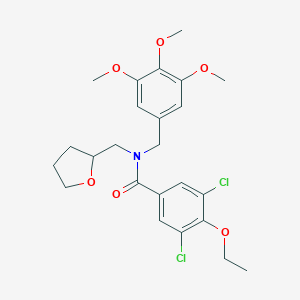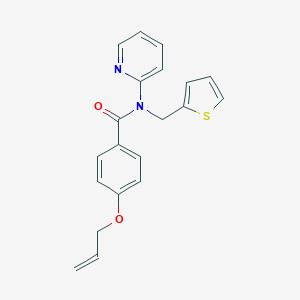![molecular formula C14H13ClN4O3S2 B257435 Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The chemical compound is commonly referred to as ACT and belongs to the class of thiazole derivatives. ACT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of ACT is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth.
Biochemical and Physiological Effects
ACT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the levels of reactive oxygen species in cells. Additionally, ACT has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
ACT has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit significant biological activities at low concentrations. However, one of the limitations of using ACT in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research on ACT. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ACT and its potential applications in the treatment of inflammatory and infectious diseases. Finally, the development of new analogs of ACT with improved biological activities and reduced toxicity is an area of active research.
Synthesemethoden
The synthesis of ACT involves several steps, including the reaction of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with allyl chloroformate, followed by the reaction with 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. The resulting compound is then treated with ammonia to produce ACT.
Wissenschaftliche Forschungsanwendungen
ACT has been extensively studied for its potential applications in medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ACT has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Molekularformel |
C14H13ClN4O3S2 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
prop-2-enyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-4-5-22-12(21)10-7(2)17-14(24-10)19-11(20)9-8(15)6-16-13(18-9)23-3/h4,6H,1,5H2,2-3H3,(H,17,19,20) |
InChI-Schlüssel |
FKVZMRVLJKWYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)




![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)
